3-Bromo-5-iodo-2,4-dimethylpyridine
Overview
Description
3-Bromo-5-iodo-2,4-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H7BrIN. It is a solid compound with a molecular weight of 311.95 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-iodo-2,4-dimethylpyridine can be synthesized through a multi-step process involving the bromination and iodination of 2,4-dimethylpyridine. The typical synthetic route involves the following steps:
Bromination: 2,4-dimethylpyridine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-2,4-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-5-iodo-2,4-dimethylpyridine has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds that may serve as potential drug candidates.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-2,4-dimethylpyridine depends on the specific reactions it undergoesThese halogen atoms can be selectively activated and replaced by other functional groups, allowing for the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodopyridine: Similar in structure but lacks the methyl groups at the 2 and 4 positions.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains an amino group instead of an iodine atom.
2-Amino-5-bromo-3,4-dimethylpyridine: Similar structure but with an amino group and different substitution pattern.
Uniqueness
3-Bromo-5-iodo-2,4-dimethylpyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with the methyl groups at the 2 and 4 positions. This unique substitution pattern provides distinct reactivity and makes it a valuable intermediate for the synthesis of diverse organic compounds .
Properties
IUPAC Name |
3-bromo-5-iodo-2,4-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-6(9)3-10-5(2)7(4)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVZTXACXQDWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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